1-Bromo-3,6-dimethyl-2-fluorobenzene
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Overview
Description
1-Bromo-3,6-dimethyl-2-fluorobenzene is an organic compound belonging to the class of halogenated aromatic hydrocarbons It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,6-dimethyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3,6-dimethyl-2-fluorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and safety. Tubular diazotization reaction technology can be employed to prepare diazonium salts, which are then subjected to bromination . This method offers advantages such as reduced side reactions, improved stability, and energy efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,6-dimethyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with bases like potassium carbonate, are employed under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds with diverse functional groups.
Scientific Research Applications
1-Bromo-3,6-dimethyl-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive compounds and probes for biological studies.
Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3,6-dimethyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates such as benzenonium ions during electrophilic aromatic substitution In coupling reactions, the compound undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds .
Comparison with Similar Compounds
- 1-Bromo-2-fluorobenzene
- 1-Bromo-3-fluorobenzene
- 1-Bromo-4-fluorobenzene
- 2-Bromo-5-fluorobenzene
Uniqueness: 1-Bromo-3,6-dimethyl-2-fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with methyl groups, which impart distinct electronic and steric effects. These features make it a valuable intermediate for the synthesis of diverse organic compounds with tailored properties .
Properties
IUPAC Name |
2-bromo-3-fluoro-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-5-3-4-6(2)8(10)7(5)9/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZUWRZMTHDTOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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